molecular formula C7H2Br2FN B1428680 2,6-Dibromo-4-fluorobenzonitrile CAS No. 404928-18-3

2,6-Dibromo-4-fluorobenzonitrile

Cat. No. B1428680
M. Wt: 278.9 g/mol
InChI Key: CWIAUBBTDARMNV-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 404928-18-3 . It has a molecular weight of 278.91 and is a solid at room temperature .


Synthesis Analysis

The synthesis of “2,6-Dibromo-4-fluorobenzonitrile” involves using tetrahydrofuran, potassium tert-butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The proportion of n-butyllithium to 3,5-difluorobromobenzene is 1.2:1 and the proportion of DMF to 3,5-difluorobromobenzene is 1.6:1 . This process produces 4-bromo-2,6-difluorobenzaldehyde, which is then used with methanoic acid and hydroxylamine hydrochloride to prepare the "2,6-Dibromo-4-fluorobenzonitrile" .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-fluorobenzonitrile” is represented by the formula C7H2Br2FN .


Physical And Chemical Properties Analysis

“2,6-Dibromo-4-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

2,6-Dibromo-4-fluorobenzonitrile has been synthesized as an intermediate for various chemical reactions. One notable use is in the synthesis of 2,4-dibromo-5-fluorobenzoic acid, an important intermediate in the production of fluoroquinolones, a class of antibiotics. The synthesis of 2,4-dibromo-5-fluorobenzonitrile, which shares structural similarities with 2,6-Dibromo-4-fluorobenzonitrile, was achieved with a yield of 81.5% and its potential application in fluoroquinolones synthesis is significant (Qiong et al., 1998).

Energetic and Structural Studies

2,6-Dibromo-4-fluorobenzonitrile, as part of the fluorobenzonitrile family, has been studied for its energetic and structural properties. In one study, the standard molar enthalpies of formation of various fluorobenzonitriles, including 2, 3, and 4-fluorobenzonitrile, were measured. This research provides essential data on the thermodynamic properties and the electronic effects of fluorine substitution in these compounds (Ribeiro da Silva et al., 2012).

Advanced Material Synthesis

The compound's utility extends to the synthesis of advanced materials. For instance, 2,4-dibromo-5-fluorobenzonitrile, closely related to 2,6-Dibromo-4-fluorobenzonitrile, has been used in the development of new synthetic routes for creating complex chemical structures. This kind of research underlines the versatility of such compounds in material science and pharmaceutical applications (Chi et al., 1999).

Analytical and Spectroscopy Studies

The related compound, 4-fluorobenzonitrile, has been studied using spectroscopic techniques, which could be relevant for 2,6-Dibromo-4-fluorobenzonitrile as well. These studies help understand the electronic transitions and structural behavior of such molecules, which is crucial in material science and chemical analysis (Zhao et al., 2018).

Radiofluorination and Radiopharmaceutical Applications

In the field of radiopharmaceuticals, compounds like 4-fluorobenzonitrile, which shares structural features with 2,6-Dibromo-4-fluorobenzonitrile, have been used in the synthesis of radiofluorinated compounds. These compounds are critical in developing new radiopharmaceuticals for medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Safety And Hazards

The compound is classified under the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

properties

IUPAC Name

2,6-dibromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAUBBTDARMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Britton, WE Noland, TK Henke - Acta Crystallographica Section E …, 2002 - scripts.iucr.org
The title compound, C7H2Br2FN, packs in approximately planar sheets with molecules held together in pairs by CN⋯Br intermolecular Lewis acid–base interactions across a center of …
Number of citations: 3 scripts.iucr.org
CJ Monceaux - 2004 - repository.lib.ncsu.edu
Since the discovery of electroluminescence in conjugated polymers in 1990, electro-optic devices such as light emitting diodes, flat panel all polymer displays, and lasers have received …
Number of citations: 0 repository.lib.ncsu.edu
CY Yeh - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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